2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, an oxazole ring, and a bromophenoxy group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile involves multiple steps. One common method includes the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with triethyl phosphite at elevated temperatures to form a phosphonate intermediate . This intermediate undergoes further reactions, including condensation with aldehydes and desilylation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used to investigate its effects on various biological pathways and targets.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to certain enzymes or receptors, while the furan and oxazole rings contribute to the overall biological activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with microbial enzymes, leading to its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, an oxazole ring, and a bromophenoxy group. This unique structure imparts distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H18BrN3O3 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H18BrN3O3/c1-12(2)10-22-18-16(9-21)23-19(26-18)17-8-7-15(25-17)11-24-14-5-3-13(20)4-6-14/h3-8,12,22H,10-11H2,1-2H3 |
InChI Key |
RHMLPWSKHIOGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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